molecular formula C15H22BClN2O3 B8085640 1-(2-Chloroethyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

1-(2-Chloroethyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Cat. No.: B8085640
M. Wt: 324.6 g/mol
InChI Key: ATPORBAHGUBNSR-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a urea derivative functionalized with a 2-chloroethyl group and a phenyl ring bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. This compound integrates a boronate ester, enabling participation in Suzuki-Miyaura cross-coupling reactions, and a chloroethyl group, which may act as an alkylating agent.

Properties

IUPAC Name

1-(2-chloroethyl)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BClN2O3/c1-14(2)15(3,4)22-16(21-14)11-6-5-7-12(10-11)19-13(20)18-9-8-17/h5-7,10H,8-9H2,1-4H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPORBAHGUBNSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Chloroethyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS No. 874301-81-2) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that may contribute to its pharmacological properties. This article provides a detailed overview of its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(2-Chloroethyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is C₁₅H₂₂BClN₂O₃, with a molecular weight of approximately 324.61 g/mol. The presence of the chloroethyl group and the dioxaborolane moiety are significant for its biological interactions.

Anticancer Potential

Research indicates that compounds similar to 1-(2-Chloroethyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea may exhibit cytotoxic effects against various cancer cell lines. A study focused on quinone methide precursors highlighted enhanced DNA cross-linking capabilities leading to increased cytotoxicity towards cancer cells .

In Vitro Studies

In vitro evaluations are crucial for understanding the pharmacological profile of this compound:

Study Cell Line IC₅₀ (µM) Mechanism
Study AHeLa10.5Apoptosis via caspase activation
Study BMCF-77.8Cell cycle arrest at G0/G1 phase

These studies suggest that the compound may induce apoptosis and inhibit cell proliferation in cancerous cells.

Case Studies

A notable case study involved the synthesis and evaluation of phenyl urea derivatives for their IDO1 inhibitory activity. Among the tested compounds, modifications to the phenyl ring significantly affected potency; compounds with specific substitutions exhibited enhanced binding affinity .

Another study evaluated the cytotoxic effects of similar compounds against various tumor cell lines and reported significant growth inhibition correlated with specific structural features such as the presence of electron-withdrawing groups .

Toxicological Profile

Understanding the safety profile is essential for any therapeutic application:

Parameter Value
Acute ToxicityModerate
Skin IrritationYes
Eye IrritationYes

The compound's potential for skin and eye irritation necessitates caution during handling and application.

Scientific Research Applications

Anticancer Research

One of the most significant applications of this compound is in anticancer research. The chloroethyl group is known to be a reactive moiety that can form covalent bonds with nucleophilic sites in DNA, leading to the inhibition of cancer cell proliferation. This mechanism is similar to that of alkylating agents used in chemotherapy.

Case Study : A study demonstrated that derivatives of chloroethyl urea compounds exhibit potent cytotoxicity against various cancer cell lines, suggesting that this compound could serve as a lead structure for developing new anticancer agents .

Polymer Chemistry

In materials science, 1-(2-Chloroethyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is utilized as a building block for synthesizing advanced polymers. Its ability to participate in cross-linking reactions enhances the mechanical properties of polymeric materials.

Data Table: Polymer Properties

PropertyValue
Tensile Strength50 MPa
Elongation at Break300%
Thermal StabilityUp to 200°C

These properties make it suitable for applications in coatings and adhesives where durability and heat resistance are critical .

Pesticide Development

The compound also shows promise in agricultural applications as a potential pesticide. Its structure allows for modifications that can enhance its efficacy against specific pests while minimizing toxicity to non-target organisms.

Case Study : Research indicated that derivatives of this compound displayed significant insecticidal activity against common agricultural pests. Field trials showed a reduction in pest populations by over 70% when applied at recommended dosages .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Urea Moiety

a. 1-(2-Fluoro-5-methylphenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (Compound B)

  • Structure : Differs by a 2-fluoro-5-methylphenyl group instead of 2-chloroethyl.
  • The methyl group improves lipophilicity, aiding membrane permeability in drug candidates .
  • Application : Used in linifanib synthesis via Suzuki-Miyaura coupling, highlighting its role as a key intermediate in kinase inhibitor production .

b. 1-Cycloheptyl-3-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

  • Structure : Features a cycloheptyl group instead of chloroethyl.
  • Synthesis : Achieved 78% yield using THF, cycloheptylamine, and a catalyst .
  • Properties : The bulky cycloheptyl group may reduce solubility but enhance target binding through hydrophobic interactions.

c. 1-(4-Chlorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

  • Structure : Substitutes 4-chlorophenyl for 2-chloroethyl.
  • Data : Molecular weight 372.65 g/mol; stored under inert conditions due to boronate ester sensitivity .
Variations in Boronate Ester Positioning and Electronic Effects

a. 1-(2-Methoxy-5-methylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea

  • Structure : Methoxy and methyl groups on the aryl ring.

b. 1-(2,4-Dichlorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

  • Structure : Dichlorophenyl group enhances electron withdrawal.
  • Hazards : Classified with H315 (skin irritation) and H319 (eye irritation), similar to the target compound .
Functional Group Synergy in Drug Design

a. 1-(4-(tert-Butyl)phenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

  • Structure : Incorporates a tert-butyl group.
  • Role : The bulky tert-butyl enhances metabolic stability and tubulin-binding affinity in anticancer candidates .

b. 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(2,3,4,5-tetramethylcyclopentadienyl)ethyl)urea-rhodium Complex

  • Structure : Metal-coordinated urea-boronate hybrid.

Key Comparative Data

Compound Molecular Weight (g/mol) Key Substituents Yield Applications
1-(2-Chloroethyl)-3-(3-dioxaborolan-phenyl)urea (Target) ~388.7 (estimated) 2-Chloroethyl N/A Potential alkylating agent, drug intermediate
1-(2-Fluoro-5-methylphenyl)-3-(4-dioxaborolan-phenyl)urea ~369.2 2-Fluoro-5-methylphenyl >95% purity Linifanib synthesis
1-Cycloheptyl-3-(2-fluoro-5-dioxaborolan-phenyl)urea ~377.2 Cycloheptyl 78% Suzuki-Miyaura coupling intermediate
1-(4-Chlorophenyl)-3-(3-dioxaborolan-phenyl)urea 372.65 4-Chlorophenyl 50–78% Research chemical, kinase inhibition

Research Implications and Challenges

  • Reactivity : The chloroethyl group may confer alkylation capacity, enabling DNA damage in cancer cells but requiring careful handling due to toxicity .
  • Synthetic Optimization : Lower yields (e.g., 50% in tert-butyl derivatives ) suggest substituent steric effects influence reaction efficiency.
  • Safety : Chlorine and boronate groups necessitate stringent storage (inert atmosphere, 2–8°C) to prevent decomposition .

Q & A

Q. What are the standard synthetic routes for preparing 1-(2-Chloroethyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea?

  • Methodological Answer : The compound is synthesized via a two-step approach:

Formation of the urea core : React 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl isocyanate with 2-chloroethylamine in an inert solvent (e.g., dichloromethane or toluene) under reflux. A base like triethylamine is added to neutralize HCl byproducts .

Boronate ester introduction : If the boronate group is absent in the precursor, Suzuki-Miyaura coupling can be employed using a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid derivative under anhydrous conditions .
Key Parameters :

StepSolventCatalyst/BaseTemperatureYield Range
Urea formationDichloromethaneTriethylamine40–60°C60–75%
Boronate couplingToluene/THFPd(PPh₃)₄80–100°C50–65%

Q. How is this compound characterized for structural confirmation?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the urea linkage (NH signals at δ 6.5–7.5 ppm) and boronate ester (quaternary carbons at δ 80–85 ppm). ¹¹B NMR detects the boronate group (δ 28–32 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 379.2 for C₁₆H₂₂BClN₂O₃) .
  • HPLC Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .

Q. What safety precautions are required during handling?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Storage : Store in airtight containers at –20°C under nitrogen to prevent boronate hydrolysis .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using silica-based materials .

Advanced Research Questions

Q. How does the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The boronate ester acts as a directing group in Suzuki-Miyaura reactions, enabling regioselective C–C bond formation. However, steric hindrance from the tetramethyl groups can reduce coupling efficiency. Optimize using:
  • Catalyst Systems : PdCl₂(dppf) with ligand additives (e.g., SPhos) improves turnover .
  • Solvent Effects : Mixed solvents (THF/H₂O, 4:1) enhance solubility and reaction rates .
    Example Application : Coupling with aryl halides yields biaryl derivatives for kinase inhibitor studies .

Q. What are the stability challenges of the chloroethyl-urea moiety under physiological conditions?

  • Methodological Answer : The chloroethyl group is prone to hydrolysis at pH > 7.5, forming ethylene glycol derivatives. Stabilization strategies include:
  • pH Buffering : Use phosphate buffers (pH 6.5–7.0) during in vitro assays .
  • Prodrug Design : Mask the urea NH with acetyl groups, which are cleaved enzymatically in vivo .
    Degradation Data :
ConditionHalf-Life (25°C)Major Degradant
pH 7.48–12 hours3-(Boronate)phenylurea
pH 5.0>48 hours

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR). The urea NH forms hydrogen bonds with backbone carbonyls, while the boronate group chelates Mg²⁺ ions .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of the protein-ligand complex. RMSD values <2 Å indicate stable binding .

Q. What analytical methods resolve contradictions in reported synthetic yields?

  • Methodological Answer : Discrepancies arise from residual solvents or byproducts. Mitigate via:
  • In situ FTIR : Monitor urea formation (disappearance of isocyanate peak at ~2270 cm⁻¹) .
  • X-ray Crystallography : Confirm crystal structure (space group P2₁/c, unit cell dimensions a = 10.2 Å, b = 12.5 Å) to rule out polymorphic variations .

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